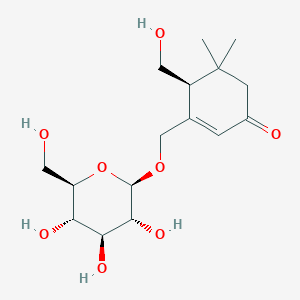

Jasminoside B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Obwohl es in Wasser unlöslich ist, kann es sich in organischen Lösungsmitteln wie Ethanol und Chloroform lösen .

Jasminosid B: , ist eine natürliche Verbindung, die hauptsächlich in Jasminblüten vorkommt. Es besitzt sowohl aromatische als auch medizinische Eigenschaften.

Herstellungsmethoden

Synthetische Routen: Die synthetischen Routen für Jasminosid B sind nicht weit verbreitet dokumentiert. Es wird hauptsächlich aus den Rhizomen von (wilder Ingwer) isoliert.

Industrielle Produktion: Informationen über industrielle Produktionsmethoden sind begrenzt.

Wirkmechanismus

Target of Action

Jasminoside B is a natural compound with immunosuppressive activity . It is an iridoid glycoside that is primarily found in the Gardenia jasminoides plant .

Mode of Action

This compound interacts with its target, α-glucosidase, through six hydrogen bonds interacting with amino acids residues (Arg102, Tyr104, Gly241, Arg103, Asn476) of α-glucosidase with a binding affinity of 7.3 kcal/mol . This interaction can lead to changes in the function of α-glucosidase, potentially influencing the breakdown of carbohydrates in the body.

Biochemical Pathways

It is known that gardenia jasminoides, the plant from which this compound is derived, can affect glycolipid metabolism . It targets the gut microbiota and the TLR4/Myd88/NF-κB pathway , which plays a crucial role in immune and inflammatory responses.

Pharmacokinetics

It is known that this compound is insoluble in water but soluble in organic solvents such as ethanol and chloroform . These properties can influence the bioavailability of this compound in the body.

Result of Action

This compound exhibits strong antioxidant and enzyme inhibition activities . It has been found to increase glucose uptake in insulin-resistant HepG2 cells , indicating potential anti-diabetic activity. Furthermore, it has been suggested to have hepatoprotective properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic profile of Gardenia jasminoides, the plant from which this compound is derived, can vary based on genetic and environmental factors . Therefore, the concentration and efficacy of this compound can potentially be influenced by the growing conditions of the plant.

Biochemische Analyse

Biochemical Properties

Jasminoside B interacts with various enzymes, proteins, and other biomolecules. It is an analog of tolvaptan, a drug used in the treatment of polycystic kidney disease . Existing research suggests that this plant-derived metabolite exerts various biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit a hypoglycemic effect in vitro, by inhibition of digestive enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may also affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Vorbereitungsmethoden

Synthetic Routes: The synthetic routes for Jasminoside B are not widely documented. it is primarily isolated from the rhizomes of (wild ginger).

Industrial Production: Information on industrial-scale production methods is limited.

Analyse Chemischer Reaktionen

Reaktivität: Jasminosid B kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen resultieren, müssen noch vollständig erforscht werden.

Wissenschaftliche Forschungsanwendungen

Biologie: Seine biologischen Aktivitäten, einschließlich Immunsuppression, können Auswirkungen auf die Forschung in der Zell- und Molekularbiologie haben.

Medizin: Die immunsuppressiven Eigenschaften von Jasminosid B könnten für die Arzneimittelentwicklung relevant sein.

Industrie: Industrielle Anwendungen müssen noch vollständig erforscht werden.

Wirkmechanismus

Ziele und Wege: Die genauen molekularen Ziele und Wege, über die Jasminosid B seine immunsuppressive Wirkung ausübt, müssen noch weiter untersucht werden.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von Jasminosid B liegt in seiner spezifischen Struktur und seiner immunsuppressiven Aktivität.

Ähnliche Verbindungen: Während detaillierte Vergleiche rar sind, könnte die Erforschung verwandter Verbindungen innerhalb der Terpenoid- und Triterpenoidklassen wertvolle Einblicke liefern

Eigenschaften

IUPAC Name |

(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRXLXOCHNGHBC-PLJUSGQGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2809553.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)

![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)

![(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B2809567.png)

![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)

![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)

![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)

![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)